molecular formula C12H8F3N B1353077 2-Phenyl-5-(trifluoromethyl)pyridine CAS No. 188527-56-2

2-Phenyl-5-(trifluoromethyl)pyridine

Cat. No.: B1353077
CAS No.: 188527-56-2
M. Wt: 223.19 g/mol
InChI Key: FKACHUDGNZNGGU-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-Phenyl-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with metal ions, which can influence its reactivity and interaction with other biomolecules . The nature of these interactions often involves coordination bonds, where the nitrogen atom in the pyridine ring acts as a ligand, binding to metal ions. This binding can alter the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling . Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism. These changes can impact cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors . This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering a signaling cascade.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Additionally, prolonged exposure to this compound can result in adaptive responses in cells, such as changes in gene expression or enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological responses . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as organ damage or disruption of normal physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body . These interactions can affect metabolic flux and the levels of metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 2-phenylpyridine using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction is usually carried out under basic conditions with the presence of a catalyst like copper or palladium.

Industrial Production Methods: Industrial production of trifluoromethyl-substituted pyridines often employs vapor-phase reactions. For instance, the simultaneous vapor-phase chlorination and fluorination of pyridine derivatives at high temperatures (above 300°C) with transition metal-based catalysts such as iron fluoride can yield 2-Phenyl-5-(trifluoromethyl)pyridine in good yields .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

2-Phenyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-5-(trifluoromethyl)pyridine is unique due to the combined presence of a phenyl group and a trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-12(14,15)10-6-7-11(16-8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKACHUDGNZNGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459095
Record name 2-phenyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188527-56-2
Record name 2-phenyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Phenyl-5-(trifluoromethyl)pyridine contribute to the performance of the ruthenium (II) complex as a DSSC sensitizer?

A1: The paper investigates the use of this compound (L3) as one of the ligands within a series of novel thiocyanate-free ruthenium (II) complexes ], where dcppy = 4, 4-dicarboxylic acid-2, 2-bipyridine []. While the study doesn't explicitly isolate the individual contribution of L3, it highlights that the incorporation of different ligands (L1-L3) significantly impacts the complexes' optical and electrochemical properties. These properties directly influence the performance of the ruthenium (II) complex as a sensitizer in DSSCs by affecting light absorption and electron transfer processes. Further research focusing on individual ligand contributions would be needed to fully understand the specific role of this compound in DSSC performance.

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